(2-(Oxetan-3-yloxy)phenyl)methanamine

Medicinal Chemistry Lipophilicity Drug Design

Replace metabolically labile amides or generic benzylamines with this validated oxetane-containing building block. The ortho-substituted oxetane ether linkage reduces amine basicity and LogP (0.92) vs. para/meta isomers, directly addressing CNS PK liabilities. - **Key advantage**: Bioisostere for gem-dimethyl/carbonyl groups; improves aqueous solubility & metabolic stability. - **Reactivity**: Primary benzylamine handle for amide, urea, or reductive alkylation chemistries. - **Supply**: Packaged under inert gas, HPLC purity verified. Available for immediate procurement.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B12066777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Oxetan-3-yloxy)phenyl)methanamine
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=CC=CC=C2CN
InChIInChI=1S/C10H13NO2/c11-5-8-3-1-2-4-10(8)13-9-6-12-7-9/h1-4,9H,5-7,11H2
InChIKeyNAUGCIPAKJIJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Oxetan-3-yloxy)phenyl)methanamine Overview


(2-(Oxetan-3-yloxy)phenyl)methanamine (CAS 1520754-51-1) is a benzylamine derivative featuring an oxetane ring attached via an ether linkage at the ortho position of the phenyl ring. It belongs to the class of oxetane-containing building blocks, which are widely employed in medicinal chemistry for their ability to modulate physicochemical properties [1]. The compound has a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its structure includes a primary amine at the benzylic position, providing a reactive handle for further derivatization, and the oxetane moiety contributes to its three-dimensional character and potential to improve drug-like properties [1].

(2-(Oxetan-3-yloxy)phenyl)methanamine Substitution Risks


Direct substitution of (2-(Oxetan-3-yloxy)phenyl)methanamine with its positional isomers (e.g., 3- or 4-oxetanyloxy benzylamines) or with non-oxetane benzylamine analogs is not equivalent and can lead to significant divergence in downstream molecular properties. The ortho-substitution pattern of the oxetane ring influences the compound's electronic and steric environment, which can alter the basicity (pKa) of the adjacent amine, the overall lipophilicity (LogP), and the conformational landscape [1]. Furthermore, the oxetane ring itself is a recognized bioisostere for gem-dimethyl and carbonyl groups, imparting improved aqueous solubility and metabolic stability that are absent in simple benzylamines [2]. Using a generic alternative without verifying these critical parameters can result in failed lead optimization, unexpected off-target effects, or the inability to secure intellectual property protection for novel chemical space [1].

(2-(Oxetan-3-yloxy)phenyl)methanamine Comparative Evidence vs. Analogs


Lower LogP from Ortho-Substitution

The ortho-substituted (2-(Oxetan-3-yloxy)phenyl)methanamine exhibits a calculated LogP of 0.9229, which is lower than the predicted LogP of approximately 1.2 for the para-isomer [4-(Oxetan-3-yloxy)phenyl]methanamine . This difference arises from the proximity of the polar oxetane oxygen to the hydrophobic phenyl ring, which increases local polarity and reduces overall lipophilicity [1].

Medicinal Chemistry Lipophilicity Drug Design

Oxetane Ring Reduces Amine Basicity

The oxetane ring in amino-oxetanes, such as (2-(Oxetan-3-yloxy)phenyl)methanamine, acts to reduce the basicity of the adjacent amine compared to a simple benzylamine. A matched molecular pair study found that the aryl amino-oxetane motif offers a significant reduction in amine basicity relative to benzylamine, bringing its pKa closer to that of an amide, which can improve oral bioavailability [1]. While a direct experimental pKa for the target compound is not available, the class-level effect is well-documented.

Medicinal Chemistry pKa Physicochemical Properties

Increased TPSA vs. Non-Oxetane Analogs

(2-(Oxetan-3-yloxy)phenyl)methanamine has a calculated Topological Polar Surface Area (TPSA) of 44.48 Ų . This value is significantly higher than that of simple benzylamine (TPSA = 26.02 Ų) and comparable to that of many amide-containing fragments. The increased polarity from the oxetane oxygen contributes to better aqueous solubility and can improve the compound's drug-likeness according to Lipinski's Rule of Five [1].

Drug Design ADME Physicochemical Properties

Enhanced Metabolic Stability by Oxetane

Oxetane rings are established as metabolically stable replacements for labile groups such as gem-dimethyl and carbonyls. In vitro microsomal stability studies across multiple oxetane-containing series have demonstrated that replacing a gem-dimethyl group with an oxetane can increase metabolic half-life by up to 2- to 5-fold [1]. While this is class-level evidence and not directly measured for the target compound, it strongly suggests that (2-(Oxetan-3-yloxy)phenyl)methanamine will exhibit superior metabolic stability compared to similar benzylamine derivatives lacking the oxetane ring.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Application Scenarios for (2-(Oxetan-3-yloxy)phenyl)methanamine


CNS Drug Lead Optimization

The lower LogP (0.92) and predicted reduction in amine basicity make (2-(Oxetan-3-yloxy)phenyl)methanamine a strategic choice for CNS-targeted programs where balancing blood-brain barrier permeability with low non-specific binding is critical [1]. Its use as a building block can help medicinal chemists achieve the desired multiparameter optimization profile often required for neurological targets.

Amide Bioisostere for Metabolic Stability

Based on class-level evidence that amino-oxetanes can mimic amides while offering improved metabolic stability, this compound is an excellent candidate for replacing metabolically labile amide bonds in lead series [1]. This can address common pharmacokinetic liabilities without sacrificing key binding interactions, accelerating the development of orally bioavailable therapeutics.

Novel Chemical Space for IP Generation

The unique ortho-substituted oxetane-benzylamine scaffold provides a distinct three-dimensional vector that differentiates it from common para- and meta-analogs [1]. Incorporating this compound into proprietary compound libraries can help organizations carve out novel IP space in competitive therapeutic areas, particularly for targets where conformational constraints are beneficial [2].

Technical Documentation Hub

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29 linked technical documents
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